Cas no 1214329-80-2 (Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate)

Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate is a fluorinated pyridine derivative with a nicotinate ester functional group. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which include a fluorine substituent and a pyridyl moiety, often enhancing bioavailability and binding affinity. The ester group provides versatility for further synthetic modifications, making it a valuable intermediate in medicinal chemistry. Its well-defined structure and high purity make it suitable for use in cross-coupling reactions, scaffold derivatization, and target-oriented synthesis. The compound is typically handled under standard laboratory conditions, with stability data supporting its use in diverse experimental applications.
Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate structure
1214329-80-2 structure
Product Name:Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate
CAS No:1214329-80-2
MF:C12H9FN2O2
MW:232.210466146469
CID:4925530
Update Time:2025-06-26

Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate Chemical and Physical Properties

Names and Identifiers

    • methyl 6-fluoro-2-(pyridin-4-yl)nicotinate
    • Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate
    • Inchi: 1S/C12H9FN2O2/c1-17-12(16)9-2-3-10(13)15-11(9)8-4-6-14-7-5-8/h2-7H,1H3
    • InChI Key: DBOMYNTZOCFGTJ-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C(=O)OC)C(C2C=CN=CC=2)=N1

Computed Properties

  • Exact Mass: 232.06480570 g/mol
  • Monoisotopic Mass: 232.06480570 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.1
  • Molecular Weight: 232.21

Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate Pricemore >>

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Additional information on Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate

Methyl 6-Fluoro-2-(Pyridin-4-yl)nicotinate: A Comprehensive Overview

Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate (CAS No. 1214329-80-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with methyl 6-fluoro-2-(pyridin-4-yl)nicotinate.

Chemical Structure and Properties

Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate is a fluorinated pyridine derivative with the molecular formula C13H10FN2O2. The presence of a fluorine atom and a pyridine ring imparts distinct chemical properties to this compound. Fluorine atoms are known for their ability to modulate the electronic and steric properties of molecules, often enhancing their biological activity and metabolic stability. The pyridine ring, on the other hand, contributes to the compound's aromaticity and reactivity.

The molecular weight of methyl 6-fluoro-2-(pyridin-4-yl)nicotinate is approximately 251.23 g/mol. It is a solid at room temperature and exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics make it suitable for various experimental protocols in both academic and industrial settings.

Synthesis Methods

The synthesis of methyl 6-fluoro-2-(pyridin-4-yl)nicotinate has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-fluoroisonicotinic acid with methyl pyridine-4-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl). This approach typically yields high purity products with good yields.

An alternative synthetic route involves the palladium-catalyzed coupling reaction between 6-fluoronicotinic acid methyl ester and pyridine-4-boronic acid. This method is particularly advantageous due to its mild reaction conditions and high selectivity. Recent advancements in catalytic systems have further optimized this process, making it more efficient and environmentally friendly.

Biological Activities

Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate has been studied for its potential biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. One notable area of research is its role as a modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in various physiological processes, including neurotransmission, cognitive function, and pain modulation.

In vitro studies have shown that methyl 6-fluoro-2-(pyridin-4-yl)nicotinate exhibits selective binding to specific subtypes of nAChRs, particularly α7 nAChRs. This selective binding profile suggests potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, preclinical studies have demonstrated that this compound can reduce neuroinflammation and improve cognitive function in animal models.

Clinical Applications and Research Advancements

The potential clinical applications of methyl 6-fluoro-2-(pyridin-4-yl)nicotinate are currently being explored through various research initiatives. One promising area is its use as an adjunct therapy for neurodegenerative diseases. Clinical trials are underway to evaluate its efficacy in improving cognitive function and reducing neuroinflammation in patients with Alzheimer's disease.

In addition to neurological applications, recent studies have investigated the anti-cancer properties of methyl 6-fluoro-2-(pyridin-4-yl)nicotinate. Preliminary results suggest that it may inhibit the growth of certain cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. Further research is needed to validate these findings and explore potential combination therapies.

Conclusion

Methyl 6-fluoro-2-(pyridin-4-yl)nicotinate (CAS No. 1214329-80-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and clinical potential, paving the way for future advancements in drug discovery and development.

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